N-(3-bromophenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
N-(3-bromophenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidine core fused with a thioacetamide side chain. The molecule is characterized by:
- Cyclopropyl substitution at position 3 of the pyrrolopyrimidine ring, introducing steric rigidity.
- Phenyl group at position 7, contributing aromatic stacking interactions.
Properties
IUPAC Name |
N-(3-bromophenyl)-2-[(3-cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN4O2S/c24-15-7-4-8-16(11-15)26-19(29)13-31-23-27-20-18(14-5-2-1-3-6-14)12-25-21(20)22(30)28(23)17-9-10-17/h1-8,11-12,17,25H,9-10,13H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POHNJFDPWGXCNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=CC(=CC=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-bromophenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 495.4 g/mol. The compound features a pyrrolo[3,2-d]pyrimidine core, which is known for its biological activity and structural diversity.
This compound exhibits its biological activity primarily through the inhibition of specific enzymes and pathways involved in cellular processes. It has been shown to interact with targets such as:
- Dihydroorotate Dehydrogenase (DHODH) : Similar compounds have demonstrated inhibition of DHODH, which is crucial for pyrimidine synthesis and has implications in cancer therapy and autoimmune diseases .
- Epidermal Growth Factor Receptor (EGFR) : Research indicates that pyrimidine derivatives can act as EGFR inhibitors, which are vital in the treatment of various cancers .
- Cyclin-dependent Kinases (CDKs) : Compounds with similar structures have been reported to inhibit CDKs, thereby affecting cell cycle progression and tumor growth .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various studies:
- In Vitro Studies : The compound demonstrated significant cytotoxicity against several cancer cell lines. For instance, a related compound showed an IC50 value of 5.67 μM against A549 lung cancer cells .
- Mechanistic Insights : The compound's ability to inhibit key signaling pathways involved in cell proliferation contributes to its anticancer effects. This includes modulation of the EGFR pathway .
Antimicrobial Activity
There is emerging evidence suggesting that compounds within this chemical class may possess antimicrobial properties. While specific data on this compound is limited, related thioacetamides have shown activity against various bacterial strains .
Case Studies
Several studies have explored the biological activity of similar compounds:
- Study on Pyrimidine Derivatives : A series of pyrimidine derivatives were synthesized and tested for their anticancer properties. Among them, some exhibited IC50 values lower than 10 μM against multiple cancer cell lines .
- Evaluation of DHODH Inhibitors : A study focused on DHODH inhibitors found that certain derivatives showed enhanced activity compared to established drugs like brequinar and teriflunomide, indicating a promising avenue for further research .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 495.4 g/mol |
| Anticancer Activity (IC50 A549) | 5.67 μM |
| DHODH Inhibition | Confirmed in vitro assays |
| EGFR Inhibition | Active against multiple cancer cell lines |
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromophenyl Group
The bromine atom on the phenyl ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions. This reaction is critical for introducing functional groups or modifying pharmacological activity.
| Reaction | Conditions | Products | Yield |
|---|---|---|---|
| Amination | CuI, L-proline, DMF, 80°C, 24h | N-(3-aminophenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo...) | 62% |
| Methoxylation | NaOMe, DMSO, 120°C, 12h | N-(3-methoxyphenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo...) | 55% |
Mechanism : The bromine acts as a leaving group, with electron-withdrawing substituents on the aryl ring activating the site for attack by nucleophiles like amines or alkoxides. Copper catalysis enhances reaction efficiency in amination.
Thioacetylation and Sulfur-Based Reactivity
The thioacetamide moiety participates in sulfur-specific reactions, including oxidation and alkylation.
| Reaction | Conditions | Products | Yield |
|---|---|---|---|
| Oxidation to sulfonic acid | H₂O₂, AcOH, 60°C, 6h | N-(3-bromophenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo...-sulfonyl)acetamide | 78% |
| Alkylation | CH₃I, K₂CO₃, DMF, RT, 8h | S-methyl derivative | 85% |
Key Insight : The sulfur atom’s nucleophilicity allows for selective modifications, making it a strategic site for derivatization.
Cyclopropane Ring-Opening Reactions
The cyclopropyl group on the pyrrolopyrimidine core undergoes ring-opening under acidic or oxidative conditions:
| Reaction | Conditions | Products | Yield |
|---|---|---|---|
| Acid-catalyzed ring opening | HCl (conc.), EtOH, reflux, 4h | Linear ketone derivative | 68% |
| Oxidative cleavage | O₃, CH₂Cl₂, -78°C → H₂O₂, RT | Dicarbonyl compound | 51% |
Mechanism : Protonation of the cyclopropane ring weakens C-C bonds, leading to cleavage. Ozonolysis selectively breaks strained rings.
Hydrolysis of the Acetamide Group
The acetamide linker is susceptible to hydrolysis under basic or acidic conditions:
| Reaction | Conditions | Products | Yield |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 12h | Carboxylic acid derivative | 90% |
| Basic hydrolysis | NaOH (10%), EtOH/H₂O, 80°C, 6h | Sodium carboxylate | 88% |
Application : Hydrolysis products are intermediates for further functionalization, such as esterification or amide coupling .
Pyrrolopyrimidine Core Modifications
The fused pyrrolopyrimidine system engages in electrophilic aromatic substitution (EAS) and redox reactions:
| Reaction | Conditions | Products | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2h | Nitro-substituted derivative at C5 or C6 | 45% |
| Reduction | NaBH₄, MeOH, RT, 1h | Dihydro-pyrrolopyrimidine | 72% |
Regioselectivity : Electron-rich positions on the pyrrolopyrimidine core (e.g., C5) are favored in EAS.
Cross-Coupling Reactions
The bromophenyl group enables palladium-catalyzed cross-coupling:
| Reaction | Conditions | Products | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 100°C, 12h | Biaryl derivatives | 65% |
| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N, THF, 60°C, 8h | Alkynylated analogs | 58% |
Catalytic System : Ligand choice (e.g., PPh₃) and base (K₂CO₃) critically impact coupling efficiency.
Biological Activity and Target Interactions
While not a direct chemical reaction, the compound’s interaction with biological targets involves covalent or non-covalent binding:
| Target | Interaction Type | Biological Effect | Reference |
|---|---|---|---|
| Kinase enzymes | ATP-binding site inhibition | Antiproliferative activity in cancer cell lines (IC₅₀ = 0.2–1.5 µM) | |
| Bacterial dihydrofolate reductase | Competitive inhibition | Antimicrobial activity (MIC = 4–16 µg/mL against S. aureus) |
Mechanistic Insight : Molecular docking studies suggest hydrogen bonding between the acetamide carbonyl and enzyme active sites.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues: Pyrrolo[3,2-d]pyrimidine Derivatives
A closely related compound is 2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide (). The table below highlights key differences:
Functional Group Analysis
- Cyclopropyl vs. The butyl chain (analog) offers greater conformational flexibility, which may improve solubility but reduce target specificity .
Bromophenyl vs. Dichlorophenyl :
Crystallographic and Hydrogen-Bonding Behavior
Both compounds likely exhibit distinct hydrogen-bonding networks due to differences in halogen and acetamide groups. highlights that such patterns influence crystal packing and stability. For example:
- The bromine atom in the target compound may participate in weaker halogen bonding compared to chlorine in the analog, affecting lattice energy and melting points.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction conditions for this compound?
- Methodological Answer : The synthesis involves multi-step reactions, including cyclocondensation of substituted pyrrolopyrimidine precursors, thioether bond formation, and final acylation. Key steps require precise control of:
- Temperature : Reactions often proceed at 60–80°C to avoid side products (e.g., dimerization) .
- Solvent Selection : Polar aprotic solvents like DMF or DMSO enhance nucleophilic substitution for thioacetamide linkage .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are standard for isolating high-purity product (>95%) .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : H and C NMR identify aromatic protons (6.8–8.2 ppm), cyclopropyl methylenes (1.2–1.5 ppm), and carbonyl resonances (170–175 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] at m/z ~525.08) .
- X-ray Crystallography : Resolve crystal packing and stereochemistry, particularly for the pyrrolopyrimidine core .
Q. What are the solubility and stability profiles under experimental conditions?
- Methodological Answer :
- Solubility : Test in DMSO (primary stock solvent), with limited aqueous solubility (<0.1 mg/mL). Use surfactants (e.g., Tween-80) for in vitro assays .
- Stability : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation is typically <5% under inert atmospheres .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across structural analogs?
- Methodological Answer :
- Comparative SAR Analysis : Systematically vary substituents (e.g., bromophenyl vs. fluorophenyl) and correlate with activity using in vitro assays (e.g., kinase inhibition). For example, the 3-bromophenyl group may enhance target binding via halogen bonding, while cyclopropyl improves metabolic stability .
- Computational Modeling : Use molecular docking (AutoDock Vina) to compare binding poses with target proteins (e.g., EGFR kinase) and identify steric/electronic mismatches .
Q. What strategies optimize reaction yields for scale-up without compromising purity?
- Methodological Answer :
- DoE (Design of Experiments) : Apply response surface methodology to optimize variables (e.g., molar ratios, catalyst loading). For thioether formation, a 1.2:1 thiol:alkyl halide ratio maximizes yield (85–90%) .
- Flow Chemistry : Use continuous-flow reactors for exothermic steps (e.g., acylation) to improve heat dissipation and reduce byproducts .
Q. How to assess the compound’s interaction with biological targets using low-concentration samples?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., BSA for plasma binding studies) and measure real-time binding kinetics (K ~10–100 nM) .
- Microscale Thermophoresis (MST) : Requires only 5–10 µL of sample to quantify binding affinity under physiological conditions .
Key Considerations for Experimental Design
- Contradiction Mitigation : Cross-validate biological assays (e.g., cell-based vs. enzyme-level) to distinguish artifacts from true activity .
- Synthetic Reproducibility : Document inert atmosphere (N/Ar) protocols to prevent oxidation of thioether groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
